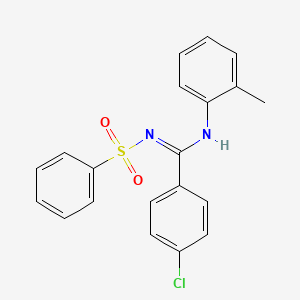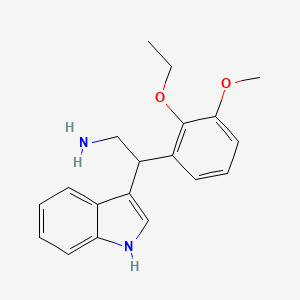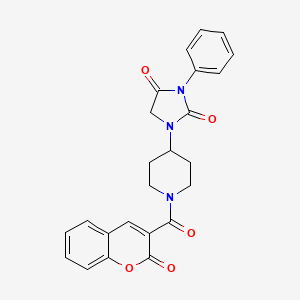![molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7](/img/structure/B2634757.png)
2-Ethynylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylbicyclo[2.2.2]octane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with an ethynyl group attached to the second carbon atom. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .
Mechanism of Action
Target of Action
It’s structurally similar to certain inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .
Mode of Action
Its synthesis involves a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates .
Biochemical Pathways
It’s structurally similar to certain inhibitors of the enzyme 11β-hsd1 , which plays a crucial role in the conversion of inactive cortisone to active cortisol, a key hormone involved in various metabolic processes.
Pharmacokinetics
It’s known that the 2-oxabicyclo[222]octane core, when incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leads to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Result of Action
When the 2-oxabicyclo[222]octane core is incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), it leads to the creation of new bioactive analogs of these drugs .
Action Environment
It’s known that the physicochemical properties of molecules can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that the bicyclo[2.2.2]octane class, to which this compound belongs, has been explored for its potential in drug discovery
Cellular Effects
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
Molecular Mechanism
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and the ethynyl group is introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for 2-Ethynylbicyclo[22The process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylbicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated bicyclo[2.2.2]octane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethynylbicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of polymers and other industrially relevant materials
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the ethynyl group but shares the same core structure.
1,4-Diazabicyclo[2.2.2]octane: Contains nitrogen atoms in the bicyclic framework.
Spiro[5.5]undecane: Another bicyclic compound with a different ring system.
Uniqueness
2-Ethynylbicyclo[2.2.2]octane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications .
Properties
IUPAC Name |
2-ethynylbicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEKDYRLRMUPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2CCC1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110251-51-7 |
Source


|
| Record name | 2-ethynylbicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2634684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
